molecular formula C16H15FN4OS B279518 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol

4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol

Cat. No. B279518
M. Wt: 330.4 g/mol
InChI Key: HDAQNAVXBFAYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol, also known as FBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBTA is a thiol-based compound that contains both triazole and benzyl groups, making it a versatile molecule that can be used for a variety of research purposes. In

Mechanism of Action

The exact mechanism of action of 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the production of various pro-inflammatory cytokines, leading to the reduction of inflammation. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has also been shown to scavenge free radicals and inhibit lipid peroxidation, leading to the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol also has several limitations, including its poor solubility in aqueous solutions and its instability in certain conditions.

Future Directions

There are several future directions for the study of 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol, including the development of new anti-cancer drugs based on 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol, the investigation of the molecular targets of 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol, and the optimization of the synthesis method of 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol. Additionally, the potential applications of 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored.

Synthesis Methods

4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzyl bromide with sodium hydroxide to form 4-fluorobenzyl alcohol. The second step involves the reaction of 4-fluorobenzyl alcohol with 2-chlorobenzaldehyde to form 2-[(4-fluorobenzyl)oxy]benzyl alcohol. The third step involves the reaction of 2-[(4-fluorobenzyl)oxy]benzyl alcohol with triazole and thiourea to form 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent anti-cancer activity in vitro, making it a promising candidate for the development of new anti-cancer drugs. 4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

4-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15FN4OS/c17-14-7-5-12(6-8-14)10-22-15-4-2-1-3-13(15)9-19-21-11-18-20-16(21)23/h1-8,11,19H,9-10H2,(H,20,23)

InChI Key

HDAQNAVXBFAYPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN2C=NNC2=S)OCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)CNN2C=NNC2=S)OCC3=CC=C(C=C3)F

Origin of Product

United States

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